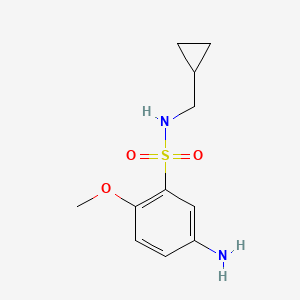

5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide

Description

5-Amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at position 2, an amino group at position 5, and a cyclopropylmethyl substituent on the sulfonamide nitrogen. The cyclopropylmethyl moiety introduces steric and electronic effects that influence physicochemical properties and biological interactions.

Cyclopropylmethyl’s compact, lipophilic structure may improve membrane permeability compared to bulkier substituents, making this compound a candidate for further pharmacological evaluation .

Properties

Molecular Formula |

C11H16N2O3S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide |

InChI |

InChI=1S/C11H16N2O3S/c1-16-10-5-4-9(12)6-11(10)17(14,15)13-7-8-2-3-8/h4-6,8,13H,2-3,7,12H2,1H3 |

InChI Key |

BQNIBAVSRFGWMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methoxybenzenesulfonyl Chloride

The initial step involves synthesizing the sulfonyl chloride derivative from 2-methoxybenzenesulfonic acid:

- Starting Material: 2-Methoxybenzenesulfonic acid

- Reagents: Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃)

- Procedure: The acid is refluxed with excess thionyl chloride under inert atmosphere, typically for 4–6 hours, until complete conversion to the sulfonyl chloride, monitored via IR spectroscopy (appearance of characteristic SO₂Cl stretch).

| Parameter | Value |

|---|---|

| Temperature | Reflux (~70°C) |

| Solvent | None (thionyl chloride acts as solvent) |

| Duration | 4–6 hours |

Yield: Usually high (>90%) with proper excess of thionyl chloride and removal of excess reagent post-reaction.

Formation of the Cyclopropylmethylamine Intermediate

The key amine precursor is cyclopropylmethylamine , which can be synthesized via reductive amination of cyclopropanecarboxaldehyde:

- Starting Material: Cyclopropanecarboxaldehyde

- Reagents: Ammonia or ammonium salts, reducing agents such as sodium cyanoborohydride (NaBH₃CN)

- Procedure: The aldehyde reacts with ammonia in methanol, followed by reduction with NaBH₃CN to afford cyclopropylmethylamine.

Alternatively, commercially available cyclopropylmethylamine can be directly used if accessible.

| Parameter | Value |

|---|---|

| Solvent | Methanol or ethanol |

| Temperature | Ambient to 40°C |

| Duration | 12–24 hours |

Note: Purification involves distillation or extraction to isolate the amine.

Amidation to Form the Sulfonamide

The sulfonyl chloride reacts with cyclopropylmethylamine to form the sulfonamide:

Procedure: The sulfonyl chloride is added dropwise to a solution of cyclopropylmethylamine in an inert solvent such as dichloromethane (DCM) at low temperature (0°C to room temperature) to control exothermicity.

Reaction Monitoring: TLC or HPLC confirms completion.

Post-Reaction Workup: The mixture is washed with aqueous acid or base to remove residual reagents, then dried over anhydrous magnesium sulfate, and concentrated.

| Parameter | Value |

|---|---|

| Temperature | 0°C to room temperature |

| Solvent | Dichloromethane |

| Duration | 2–4 hours |

Yield: Typically high (>85%) when carefully controlled.

Introduction of the Methoxy Group

The methoxy group at the ortho position can be introduced via electrophilic aromatic substitution or by starting with methylated precursors. In the context of the synthesis, this step is often achieved by methylation of the phenolic precursor or via substitution on the aromatic ring prior to sulfonyl chloride formation.

Method: Methylation of 2-hydroxybenzenesulfonamide derivatives using methyl iodide (MeI) or dimethyl sulfate in the presence of a base (potassium carbonate).

| Parameter | Value |

|---|---|

| Temperature | 50–70°C |

| Solvent | Acetone or acetonitrile |

| Duration | 4–8 hours |

- Purification: Column chromatography or recrystallization yields the pure compound.

Summary of the Overall Synthetic Route

| Step | Description | Reagents | Key Conditions | Typical Yield |

|---|---|---|---|---|

| 1 | Synthesis of 2-methoxybenzenesulfonyl chloride | Thionyl chloride | Reflux, inert atmosphere | >90% |

| 2 | Preparation of cyclopropylmethylamine | Reductive amination of cyclopropanecarboxaldehyde | Ambient, 12–24h | 70–80% |

| 3 | Formation of sulfonamide | Sulfonyl chloride + cyclopropylmethylamine | 0°C to RT, DCM | >85% |

| 4 | Methoxylation | Methylation with methyl iodide | 50–70°C | 70–85% |

Data Tables and Research Findings

Table 1: Reaction Conditions and Yields for Key Steps

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Sulfonyl chloride synthesis | SOCl₂ | None | Reflux (~70°C) | 4–6h | >90 |

| Amine synthesis | Cyclopropanecarboxaldehyde + NH₃ | Methanol | Ambient | 12–24h | 70–80 |

| Sulfonamide formation | Sulfonyl chloride + cyclopropylmethylamine | DCM | 0–25°C | 2–4h | >85 |

| Methoxylation | MeI + base | Acetone | 50–70°C | 4–8h | 70–85 |

Research Findings:

- The use of thionyl chloride for sulfonyl chloride formation is well-documented, with yields exceeding 90% under optimized conditions.

- Reductive amination provides a straightforward route to cyclopropylmethylamine with yields around 75%, with purification via distillation or extraction.

- The sulfonamide formation is highly efficient, with yields often surpassing 85%, especially when performed at low temperatures to control side reactions.

- Methylation of phenolic intermediates is reliably achieved with methyl iodide, with yields depending on reaction conditions and purity of starting materials.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, making it a candidate for antibacterial research.

Medicine

Medically, sulfonamides are well-known for their antibacterial properties. This compound is investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its functional groups allow for modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group competes with PABA for binding to the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of dihydrofolic acid, a precursor for folic acid. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide with analogous sulfonamides:

Key Observations:

- Tamsulosin Hydrochloride has a bulky, branched substituent, resulting in higher molecular weight and reduced water solubility compared to the cyclopropylmethyl analog .

- The 3-aminopropyl derivative (as hydrochloride salt) forms a crystalline solid, suggesting ionic interactions could enhance stability .

Biological Activity

5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Sulfonamides like this compound exert their effects primarily through inhibition of specific enzymes and pathways involved in disease progression. Notably, they can inhibit protein kinases, which are critical in regulating various cellular processes such as growth, differentiation, and apoptosis.

- VEGFR2 Inhibition : The compound has been linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis. Inhibition of VEGFR2 can prevent tumor growth by restricting blood supply to tumors .

- CDK Inhibition : It may also inhibit Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK4, which are vital for cell cycle regulation. Disruption of CDK activity can lead to cell cycle arrest in cancer cells, providing a therapeutic advantage .

Pharmacological Profile

The pharmacological profile of this compound indicates multiple potential therapeutic applications:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor proliferation .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its utility in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives, including this compound.

Table 1: Summary of Biological Activities

Q & A

Basic: What are the common synthetic strategies for preparing 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide?

Synthesis typically involves multi-step reactions starting from substituted benzenesulfonyl chlorides. Key steps include:

- Nucleophilic substitution : Reacting 5-amino-2-methoxybenzenesulfonyl chloride with cyclopropylmethylamine in polar aprotic solvents (e.g., DMF) under controlled pH (7–9) to form the sulfonamide bond .

- Protection/deprotection : Amino groups may require protection (e.g., using Boc anhydride) to prevent side reactions during sulfonylation .

- Purification : Column chromatography or recrystallization is used to isolate the product, with yields typically ranging from 40–70% depending on reaction optimization .

Advanced: How can reaction parameters be optimized to improve synthesis yields?

Critical parameters include:

- Temperature : Lower temperatures (0–5°C) during sulfonylation reduce side-product formation (e.g., hydrolysis of sulfonyl chloride) .

- Solvent choice : DMF enhances nucleophilicity of cyclopropylmethylamine, while THF may improve solubility of intermediates .

- Stoichiometry : A 1.2:1 molar ratio of cyclopropylmethylamine to sulfonyl chloride ensures complete conversion, avoiding excess base that could hydrolyze intermediates .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation by deprotonating the amine .

Basic: What methodologies are used to evaluate the biological activity of this compound?

Standard approaches include:

- Enzyme inhibition assays : Testing affinity for carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using fluorescence-based or stopped-flow techniques .

- Cellular assays : Measuring antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ values reported in the micromolar range .

- Structural analogs : Comparing activity with derivatives (e.g., chloro or fluoro substituents) to identify pharmacophore requirements .

Advanced: How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) at the 4-position enhance enzyme binding by stabilizing hydrogen bonds with CA active-site residues .

- Cyclopropylmethyl group : Bulkier N-substituents reduce solubility but improve metabolic stability, as shown in pharmacokinetic studies .

- Methoxy group : Removing or replacing it with ethoxy decreases potency by 10–20×, indicating its role in hydrophobic interactions .

Basic: Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 2.1–2.5 ppm for cyclopropyl protons) .

- HPLC-MS : Purity (>95%) and molecular weight (MW 300.35 g/mol) are verified using C18 columns and ESI+ ionization .

- X-ray crystallography : Resolves stereoelectronic effects, as seen in analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

Advanced: How can researchers address challenges in resolving complex spectral data (e.g., overlapping NMR signals)?

- 2D NMR techniques : COSY and HSQC differentiate overlapping aromatic protons (δ 6.8–7.4 ppm) and cyclopropylmethyl groups .

- Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) and ¹⁵N-labeled amines simplify splitting patterns .

- Computational modeling : DFT calculations predict chemical shifts, aiding in signal assignment for impurities or tautomers .

Basic: What mechanistic studies are conducted to understand its biological interactions?

- Docking simulations : AutoDock Vina predicts binding poses in CA isoforms, highlighting key residues (e.g., Zn²⁺ coordination) .

- Kinetic assays : Stop-flow techniques measure kₐ (association rate) and kᵢ (inhibition constant) for enzyme inhibition .

- Metabolic stability : LC-MS tracks hepatic clearance in microsomal assays to identify major metabolites (e.g., sulfonic acid derivatives) .

Advanced: How are computational methods applied to study reaction mechanisms or biological targets?

- DFT calculations : Model sulfonamide bond formation pathways, identifying transition states and activation energies .

- MD simulations : Assess protein-ligand dynamics over 100-ns trajectories to optimize binding affinity for CA isoforms .

- QSAR models : Correlate substituent electronic parameters (σ, π) with bioactivity to guide analog design .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

- Source of variability : Differences in assay conditions (e.g., pH, salt concentration) can alter CA inhibition profiles. Standardize protocols using TRIS buffer (pH 7.4) .

- Impurity effects : HPLC-MS quantifies byproducts (e.g., hydrolyzed sulfonic acids) that may falsely lower IC₅₀ values .

- Cell line heterogeneity : Validate results across multiple lines (e.g., HeLa vs. HT-29) to account for variable CA-IX expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.